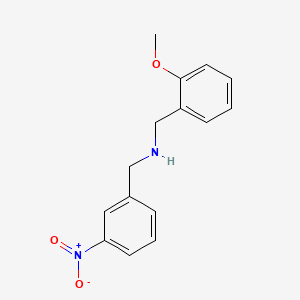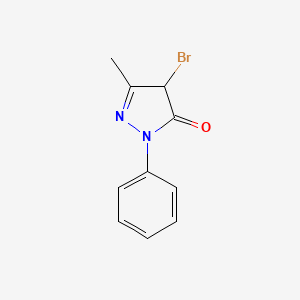
1,4-Dibenzylpiperazine-2,5-dione
概要
説明
1,4-Dibenzylpiperazine-2,5-dione: is an organic compound with the molecular formula C₁₈H₁₈N₂O₂ It is a derivative of piperazine-2,5-dione, characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring
作用機序
Target of Action
It has been found to exhibit selective cytotoxicity against cancer cells adapted to nutrient starvation . This suggests that its targets may be related to cellular pathways involved in nutrient uptake and metabolism.
Mode of Action
It has been suggested that it may function via uncoupling of mitochondrial oxidative phosphorylation . This could potentially disrupt the energy production in cells, leading to cell death, particularly in cells that are already under stress due to nutrient starvation.
Result of Action
The primary known result of the action of 1,4-Dibenzylpiperazine-2,5-dione is its cytotoxic effect on cancer cells adapted to nutrient starvation . It has been shown to have a significant cytotoxic effect on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions, with an IC50 value of 28 μM .
Action Environment
The action of this compound is influenced by the nutrient environment of the cells. It shows selective cytotoxicity against cancer cells that have adapted to nutrient starvation, suggesting that it may be more effective in tumor microenvironments where nutrient availability is limited .
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 294.34800 and a density of 1.235g/cm3
Cellular Effects
Some studies suggest that it may have selective cytotoxic activity against certain cancer cells adapted to nutrient starvation . It appears to show cytotoxic activity on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .
Molecular Mechanism
Preliminary studies suggest that it may function via uncoupling of mitochondrial oxidative phosphorylation
準備方法
Synthetic Routes and Reaction Conditions:
1,4-Dibenzylpiperazine-2,5-dione can be synthesized through the condensation of glycine anhydride with benzyl bromide in the presence of sodium hydride as a base. The reaction is typically carried out in N,N-dimethylformamide at room temperature for about 30 minutes, followed by the addition of benzyl bromide and further stirring for 5 hours .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
1,4-Dibenzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Diketopiperazine derivatives.
Reduction: Substituted piperazine derivatives.
Substitution: Functionalized piperazine derivatives with various substituents.
科学的研究の応用
1,4-Dibenzylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential cytotoxic activity against certain cancer cell lines.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
類似化合物との比較
- 1,4-Diacetylpiperazine-2,5-dione
- 1,4-Diarylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Comparison:
1,4-Dibenzylpiperazine-2,5-dione is unique due to the presence of benzyl groups, which influence its chemical reactivity and biological activity. Compared to 1,4-diacetylpiperazine-2,5-dione, it has different substituents that can affect its solubility and interaction with biological targets. The presence of benzyl groups also distinguishes it from 1,4-diarylpiperazine-2,5-dione, which has aryl groups instead.
特性
IUPAC Name |
1,4-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-14-20(12-16-9-5-2-6-10-16)18(22)13-19(17)11-15-7-3-1-4-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRPFFBYORNALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350536 | |
| Record name | 1,4-dibenzyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-87-5 | |
| Record name | 1,4-dibenzyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIBENZYL-2,5-PIPERAZINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)






